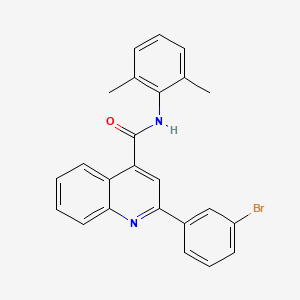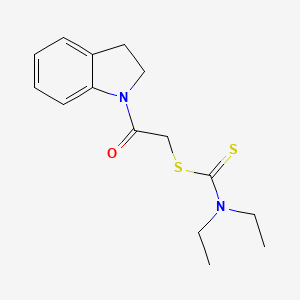methanethione](/img/structure/B11652856.png)
[4-(Benzyloxy)-3-methoxyphenyl](piperidin-1-yl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-3-methoxyphenylmethanethione: is an organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzyloxy and methoxy groups on the phenyl ring, along with the piperidinyl and methanethione functionalities, provides a unique chemical framework for diverse chemical reactions and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-methoxyphenylmethanethione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzyloxy Intermediate: The initial step involves the benzylation of 4-hydroxy-3-methoxybenzaldehyde to form 4-(benzyloxy)-3-methoxybenzaldehyde.
Introduction of the Piperidinyl Group: The benzyloxy intermediate is then reacted with piperidine under basic conditions to introduce the piperidinyl group.
Formation of the Methanethione Group: Finally, the compound is treated with a thiocarbonyl reagent, such as carbon disulfide, in the presence of a base to form the methanethione group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography would be critical factors in the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the methanethione group, converting it to a methylene group.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Reduced methylene derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(Benzyloxy)-3-methoxyphenylmethanethione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the piperidinyl group, which is a common motif in many bioactive molecules. It could be investigated for potential activity as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, the compound could serve as a lead compound for the development of new therapeutic agents. Its structural features make it a candidate for drug design, particularly in the areas of neuropharmacology and oncology.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it versatile for material science applications.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-3-methoxyphenylmethanethione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors. The piperidinyl group could facilitate binding to these targets, while the methanethione group might participate in covalent interactions or redox reactions. Pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)-3-methoxybenzaldehyde: Shares the benzyloxy and methoxy groups but lacks the piperidinyl and methanethione functionalities.
4-[(Morpholin-4-yl)carbothioyl]benzoic acid: Contains a similar methanethione group but with a morpholine ring instead of piperidine.
Uniqueness
The uniqueness of 4-(Benzyloxy)-3-methoxyphenylmethanethione lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential biological activities. The presence of both aromatic and heterocyclic components provides a versatile platform for further chemical modifications and applications.
This detailed overview highlights the significance and potential of 4-(Benzyloxy)-3-methoxyphenylmethanethione in various scientific and industrial fields
Propiedades
Fórmula molecular |
C20H23NO2S |
|---|---|
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
(3-methoxy-4-phenylmethoxyphenyl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C20H23NO2S/c1-22-19-14-17(20(24)21-12-6-3-7-13-21)10-11-18(19)23-15-16-8-4-2-5-9-16/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3 |
Clave InChI |
CCAMVDXXQMBIMK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=S)N2CCCCC2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11652779.png)
![3-methoxy-N-[2-(piperidin-1-yl)ethyl]-4-[(2,3,4,6-tetra-O-acetylhexopyranosyl)oxy]benzamide](/img/structure/B11652790.png)
![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11652795.png)
![8-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11652800.png)
![(2Z)-2-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11652804.png)


![N-[(Z)-Propanamido[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]propanamide](/img/structure/B11652812.png)
![(5Z)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B11652817.png)
![4-chloro-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B11652818.png)
![2,5-Bis[(dimethylamino)methyl]-1,6-bis(4-propoxyphenyl)hexane-1,6-dione](/img/structure/B11652819.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11652824.png)
![propyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11652846.png)
![3-(3,4-dimethoxyphenyl)-11-(3-methoxy-4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11652850.png)
